(R)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid
Overview
Description
®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. The compound features a morpholine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or diols, under acidic or basic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using suitable alkylating agents like methyl iodide or dimethyl sulfate.
Boc Protection: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of ®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or aldehydes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the Boc group can be replaced by other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and bases for substitution reactions.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Derivatives with different protecting groups or functional groups.
Scientific Research Applications
®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is widely used in scientific research, particularly in:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a precursor in the development of drugs targeting various diseases.
Industry: In the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid depends on its application. In medicinal chemistry, it often acts as a prodrug or intermediate, undergoing metabolic transformations to yield active compounds. The molecular targets and pathways involved vary based on the specific drug or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(S)-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid: The enantiomer of the compound with similar chemical properties but different biological activities.
4-Boc-morpholine-3-carboxylic acid: Lacks the dimethyl groups, leading to different reactivity and applications.
6,6-Dimethyl-morpholine-3-carboxylic acid: Without the Boc protecting group, it has different stability and reactivity.
Uniqueness
®-4-Boc-6,6-Dimethyl-morpholine-3-carboxylic acid is unique due to its chiral nature and the presence of both Boc and dimethyl groups, which confer specific reactivity and stability. This makes it particularly valuable in asymmetric synthesis and the development of chiral drugs.
Properties
IUPAC Name |
(3R)-6,6-dimethyl-4-[(2-methylpropan-2-yl)oxycarbonyl]morpholine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-12(4,5)17-6-8(13)9(14)15/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEZKWUAXIQWAS-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C(CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CN([C@H](CO1)C(=O)O)C(=O)OC(C)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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